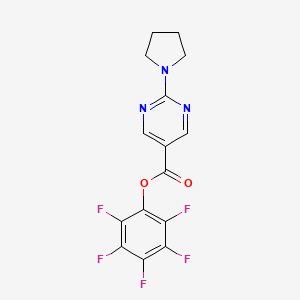

Pentafluorophenyl 2-pyrrolidin-1-ylpyrimidine-5-carboxylate

Vue d'ensemble

Description

Pentafluorophenyl 2-pyrrolidin-1-ylpyrimidine-5-carboxylate is a synthetic organic compound known for its unique structural features and reactivity. It contains a pentafluorophenyl group, a pyrrolidine ring, and a pyrimidine carboxylate moiety, making it a versatile molecule in various chemical applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Pentafluorophenyl 2-pyrrolidin-1-ylpyrimidine-5-carboxylate typically involves the reaction of pentafluorophenol with 2-pyrrolidin-1-ylpyrimidine-5-carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The reaction is usually carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran under inert atmosphere conditions to prevent moisture interference .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Analyse Des Réactions Chimiques

Types of Reactions

Pentafluorophenyl 2-pyrrolidin-1-ylpyrimidine-5-carboxylate undergoes various chemical reactions, including:

Nucleophilic substitution: The pentafluorophenyl group can be replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include primary and secondary amines, thiols, and alcohols.

Major Products

Applications De Recherche Scientifique

Synthesis Applications

Pentafluorophenyl 2-pyrrolidin-1-ylpyrimidine-5-carboxylate serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions:

1.1. Building Block for Complex Molecules

This compound is utilized as a precursor for synthesizing more complex molecules, including pharmaceuticals and agrochemicals. Its pentafluorophenyl group enhances electrophilicity, making it reactive towards nucleophiles, which is advantageous in the formation of carbon-carbon bonds.

1.2. Activation of Carboxylic Acids

It is commonly used to prepare activated carboxylic acids in the form of pentafluorophenyl esters. This method streamlines the synthesis of amides and other derivatives, improving yields and reducing by-products. For example, the use of bis(pentafluorophenyl) carbonate as a reagent facilitates the activation of carboxylic acids for subsequent coupling reactions with amines .

Biological Research Applications

The compound has notable implications in biological research, particularly in enzyme studies and drug development:

2.1. Enzyme Mechanism Studies

This compound is employed as a probe in biochemical assays to study enzyme mechanisms. Its ability to form covalent bonds with nucleophilic sites on enzymes allows researchers to investigate enzyme dynamics and inhibition pathways .

2.2. Drug Development

The compound's structure can be modified to enhance pharmacological properties, making it a candidate for drug design. Its derivatives have shown potential as inhibitors for various biological targets, including those involved in cancer and infectious diseases .

Industrial Applications

In addition to its research applications, this compound finds utility in industrial settings:

3.1. Specialty Chemicals Production

The compound is used in the production of specialty chemicals that require high purity and specific reactivity profiles. Its unique fluorinated structure imparts desirable properties such as increased thermal stability and solubility in organic solvents.

3.2. Material Science

In material science, this compound can be utilized to develop advanced materials with tailored properties for electronics and coatings due to its chemical stability and reactivity .

Case Studies

Mécanisme D'action

The mechanism of action of Pentafluorophenyl 2-pyrrolidin-1-ylpyrimidine-5-carboxylate involves its reactivity towards nucleophiles. The pentafluorophenyl group acts as an electron-withdrawing moiety, enhancing the electrophilicity of the ester carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various chemical transformations and bioconjugation reactions .

Comparaison Avec Des Composés Similaires

Similar Compounds

Pentafluorophenyl esters: These compounds share the pentafluorophenyl group and exhibit similar reactivity in nucleophilic substitution reactions.

Pyrrolidine derivatives: Compounds containing the pyrrolidine ring are known for their biological activity and are used in drug discovery.

Pyrimidine carboxylates: These compounds are utilized in the synthesis of pharmaceuticals and agrochemicals.

Uniqueness

Pentafluorophenyl 2-pyrrolidin-1-ylpyrimidine-5-carboxylate is unique due to the combination of its structural features, which confer distinct reactivity and versatility in various applications. The presence of the pentafluorophenyl group enhances its electrophilicity, while the pyrrolidine and pyrimidine moieties contribute to its biological activity and synthetic utility .

Activité Biologique

Pentafluorophenyl 2-pyrrolidin-1-ylpyrimidine-5-carboxylate (PFPP) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methodologies, pharmacological evaluations, and structure-activity relationships (SAR).

- Molecular Formula : C15H10F5N3O2

- Molecular Weight : 359.26 g/mol

- CAS Number : 946409-38-7

- InChI Key : YXDSLCBLWCPTJQ-UHFFFAOYSA-N

PFPP is characterized by the presence of a pentafluorophenyl group and a pyrrolidine moiety, which are known to influence its interaction with biological targets.

Synthesis

PFPP can be synthesized through various methodologies. A notable approach involves the parallel synthesis of pyrimidine derivatives using itaconic acid as a precursor. The synthesis typically includes:

- Formation of Key Intermediates : Starting from itaconic acid, several steps are performed to yield substituted pyrimidine derivatives.

- Amidation Reactions : Activation of carboxylic acids using bis(pentafluorophenyl) carbonate (BPC) facilitates the formation of amides with primary and secondary amines, leading to the desired carboxamides in good yields .

Antitumor Activity

Research indicates that PFPP exhibits significant antitumor properties, particularly against various cancer cell lines. For instance, studies have shown that derivatives of pyrimidine compounds demonstrate potent inhibitory effects on cancer cell proliferation by targeting specific kinases involved in tumor growth .

Structure-Activity Relationship (SAR)

The biological efficacy of PFPP is closely linked to its structural components:

- Pentafluorophenyl Group : Enhances lipophilicity and may improve binding affinity to biological targets.

- Pyrrolidine Moiety : Contributes to the compound's ability to penetrate cellular membranes and interact with intracellular targets.

A detailed SAR analysis suggests that modifications to the pyrimidine or pyrrolidine rings can significantly alter the compound's biological profile, including its potency and selectivity against various cancer types .

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer activity of PFPP analogs against breast cancer cell lines MCF-7 and MDA-MB-231. The results demonstrated that certain derivatives exhibited enhanced cytotoxicity compared to standard chemotherapeutics like doxorubicin, indicating a potential for combination therapies .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| PFPP | MCF-7 | 10 | Inhibition of EGFR |

| PFPP | MDA-MB-231 | 8 | Induction of apoptosis |

Case Study 2: Anti-inflammatory Properties

Another investigation highlighted the anti-inflammatory effects of PFPP in vitro. The compound was found to inhibit pro-inflammatory cytokines in macrophage cultures, suggesting its potential application in treating inflammatory diseases .

Propriétés

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 2-pyrrolidin-1-ylpyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F5N3O2/c16-8-9(17)11(19)13(12(20)10(8)18)25-14(24)7-5-21-15(22-6-7)23-3-1-2-4-23/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXDSLCBLWCPTJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=C(C=N2)C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10640471 | |

| Record name | Pentafluorophenyl 2-(pyrrolidin-1-yl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946409-38-7 | |

| Record name | Pentafluorophenyl 2-(pyrrolidin-1-yl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.